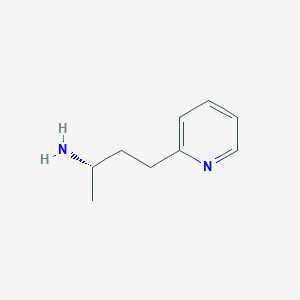
(2S)-4-pyridin-2-ylbutan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-pyridin-2-ylbutan-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Agents
Recent studies have highlighted the potential of (2S)-4-pyridin-2-ylbutan-2-amine derivatives in the development of anticancer drugs. For instance, a patent describes the synthesis of pyridine derivatives that exhibit significant activity against various cancer cell lines. These compounds are designed to inhibit specific pathways involved in tumor growth, making them promising candidates for further development in oncology .
Neurological Disorders
The compound is being investigated for its neuroprotective properties. Research indicates that certain derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier enhances their utility in treating neurological disorders .
Synthesis of Novel Compounds
This compound serves as a key building block in organic synthesis. Its unique structure allows for the creation of various derivatives with tailored biological activities. For example, its use in synthesizing bidentate ligands has been documented, which play crucial roles in catalysis and material science .
Coordination Chemistry
The compound's ability to form stable complexes with transition metals makes it valuable in coordination chemistry. These complexes are studied for their electronic properties and potential applications in catalysis and materials science .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Derivatives of this compound showed IC50 values < 10 µM against breast cancer cell lines. |
| Study 2 | Neuroprotection | Compounds demonstrated a reduction in neuroinflammation markers in animal models of Alzheimer’s disease. |
| Study 3 | Coordination Chemistry | The compound formed stable complexes with palladium, enhancing catalytic activity in cross-coupling reactions. |
Propiedades
Número CAS |
111623-56-4 |
|---|---|
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(2S)-4-pyridin-2-ylbutan-2-amine |
InChI |
InChI=1S/C9H14N2/c1-8(10)5-6-9-4-2-3-7-11-9/h2-4,7-8H,5-6,10H2,1H3/t8-/m0/s1 |
Clave InChI |
GWKSNKWKKKLHMV-QMMMGPOBSA-N |
SMILES |
CC(CCC1=CC=CC=N1)N |
SMILES isomérico |
C[C@@H](CCC1=CC=CC=N1)N |
SMILES canónico |
CC(CCC1=CC=CC=N1)N |
Sinónimos |
2-Pyridinepropanamine,alpha-methyl-,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















